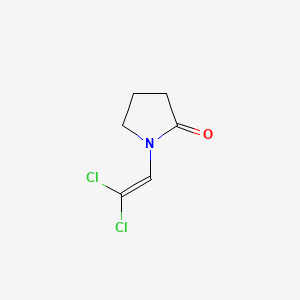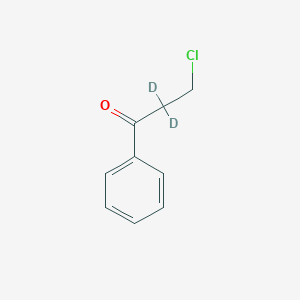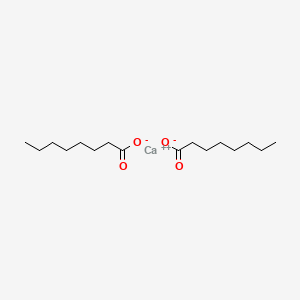
Calcium caprylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium caprylate can be synthesized by reacting caprylic acid with calcium carbonate. The process involves mixing caprylic acid with calcium carbonate and adding water to the mixture. The mixture is then subjected to a reflux reaction to obtain a reaction mixture. The reaction mixture is filtered and dried to obtain a mixture of this compound and calcium carbonate. Dichloromethane is added to this mixture, and the solution is shaken at normal temperature. The filtrate is then evaporated to dryness to obtain pure this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process conditions are optimized to ensure high yield and purity of the final product. The use of advanced filtration and drying techniques ensures the removal of impurities and the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: Calcium caprylate undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of calcium carbonate and other by-products.
Reduction: Reduction reactions involving this compound can result in the formation of calcium and caprylic acid.
Substitution: this compound can participate in substitution reactions where the calcium ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas and sodium borohydride are used.
Substitution: Metal salts such as sodium chloride and potassium chloride are used in substitution reactions.
Major Products Formed:
Oxidation: Calcium carbonate and water.
Reduction: Calcium and caprylic acid.
Substitution: Metal caprylates and calcium chloride.
Scientific Research Applications
Calcium caprylate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Studied for its antimicrobial properties and its potential use in controlling microbial growth.
Medicine: Investigated for its potential therapeutic effects, including its use as a dietary supplement for calcium deficiency.
Industry: Used as a food additive, preservative, and emulsifier in the food industry. .
Mechanism of Action
Calcium caprylate exerts its effects through various mechanisms:
Antimicrobial Action: It disrupts the cell membranes of microorganisms, leading to cell lysis and death.
Calcium Supplementation: It provides a source of calcium, which is essential for various physiological processes, including bone health, muscle function, and nerve transmission.
Comparison with Similar Compounds
Calcium carbonate: Used as a calcium supplement and antacid.
Calcium citrate: Known for its high bioavailability and used as a calcium supplement.
Calcium acetate: Used to control phosphate levels in patients with kidney disease .
Uniqueness of Calcium Caprylate: this compound is unique due to its dual role as a calcium supplement and an antimicrobial agent. Its ability to act as a preservative and emulsifier in the food industry further distinguishes it from other calcium compounds .
Properties
Molecular Formula |
C16H30CaO4 |
|---|---|
Molecular Weight |
326.48 g/mol |
IUPAC Name |
calcium;octanoate |
InChI |
InChI=1S/2C8H16O2.Ca/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 |
InChI Key |
NDWWLJQHOLSEHX-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


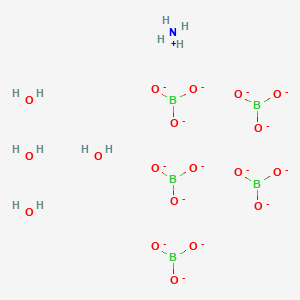
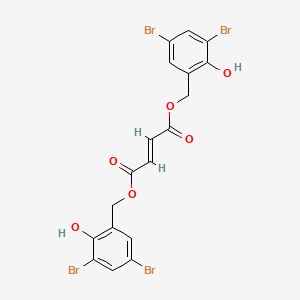

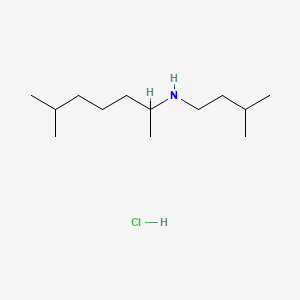

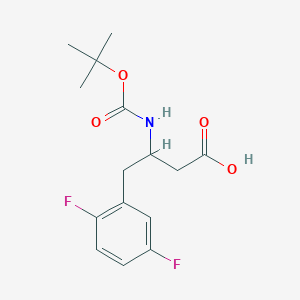

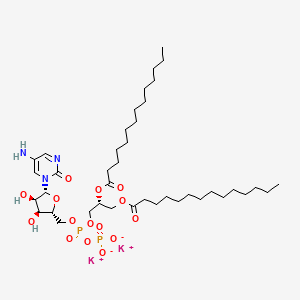
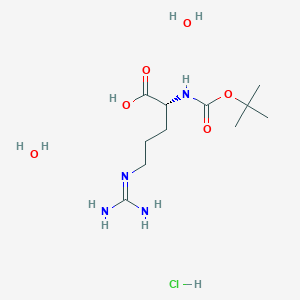
![5-(1-ethoxyethoxy)-N,N-dimethylbicyclo[2.2.1]hept-2-en-2-amine](/img/structure/B13835120.png)
![Gal(b1-4)[NeuAc(a2-6)]a-Glc](/img/structure/B13835127.png)

